molecular formula C26H18Br2N2O3 B4659974 4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE

4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE

Cat. No.: B4659974
M. Wt: 566.2 g/mol
InChI Key: HIUFIXKCQAAALS-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-{4-[(4-bromobenzoyl)amino]phenoxy}phenyl)benzamide (molecular formula: C₂₇H₂₀Br₂N₂O₂, molecular weight: 564.281 g/mol) is a bis-brominated benzamide derivative featuring a symmetrical structure with two 4-bromobenzoyl moieties linked via a central phenoxy-phenylamine scaffold . This compound is distinguished by its dual aromatic systems, amide linkages, and halogen substituents, which contribute to its unique physicochemical properties.

Properties

IUPAC Name

4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]phenoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Br2N2O3/c27-19-5-1-17(2-6-19)25(31)29-21-9-13-23(14-10-21)33-24-15-11-22(12-16-24)30-26(32)18-3-7-20(28)8-4-18/h1-16H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUFIXKCQAAALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with 4-aminophenol to form 4-bromobenzoyl-4-aminophenol. This intermediate is then reacted with 4-bromophenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound’s aromatic rings and bromine atoms may play a role in its binding to target molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Method Reported Properties
4-Bromo-N-(4-{4-[(4-bromobenzoyl)amino]phenoxy}phenyl)benzamide (Target) C₂₇H₂₀Br₂N₂O₂ 564.281 Dual 4-bromobenzoyl, phenoxy linker Likely via condensation of 4-bromobenzoyl chloride with a diaminophenoxy intermediate (analogous to ) High molecular weight; potential for halogen bonding and low solubility
4-Bromo-N-(2-nitrophenyl)benzamide (Compound I) C₁₃H₉BrN₂O₃ 337.13 2-nitro group, single bromobenzoyl Reflux of 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile Crystallizes with two molecules per asymmetric unit; nitro group enhances reactivity
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 367.16 4-methoxy, 2-nitro groups Similar to Compound I, with 4-methoxy-2-nitroaniline as precursor Enhanced electron-withdrawing effects from nitro and methoxy groups; antimicrobial potential
4-Chloro-N-(4-methoxy-2-nitrophenyl)-benzamide (Sigma-Aldrich) C₁₄H₁₁ClN₂O₄ 306.708 4-chloro, 4-methoxy, 2-nitro Unspecified, likely analogous to 4MNB Lower molecular weight than brominated analogs; chloro substituent may reduce lipophilicity
3-Bromo-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide () C₁₉H₂₀BrN₃O₅S 490.35 Morpholine sulfonyl, 3-bromo-4-methoxy Unreported, but sulfonylation and amidation steps inferred Sulfonyl group increases polarity; morpholine may improve solubility
4-Bromo-N-[7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl]benzamide () C₂₁H₁₆BrN₃O 414.28 Imidazopyridine ring, 4-bromo Likely involves cyclization and amidation Heterocyclic system may enhance binding to biological targets (e.g., kinases)

Key Structural and Functional Insights

Halogen vs. Bromine’s larger atomic radius may also improve π-π stacking in crystal structures .

Linker Diversity: The target’s phenoxy-phenylamine linker creates a planar, rigid structure, contrasting with the flexible morpholine sulfonyl group in ’s compound. This rigidity may limit conformational adaptability in biological interactions .

Biological Activity :

  • While direct data for the target compound are absent, 4MNB and related nitro-containing benzamides exhibit antimicrobial activity, suggesting the target’s bromine substituents could similarly modulate such effects .
  • The imidazopyridine derivative () demonstrates the impact of heterocyclic systems on target selectivity, a feature absent in the target compound .

Synthetic Challenges: The target’s synthesis likely requires precise stoichiometry and purification due to its symmetrical structure, whereas mono-substituted analogs (e.g., Compound I) are simpler to prepare .

Research Findings and Implications

  • Crystallography : The asymmetric unit of Compound I contains two molecules, suggesting complex packing influenced by intermolecular hydrogen bonds (N–H···O) and Br···Br interactions . Similar interactions may govern the target compound’s solid-state behavior.
  • Solubility and Bioavailability : The target’s high molecular weight and bromine content likely reduce aqueous solubility compared to smaller analogs (e.g., 4MNB), necessitating formulation optimization for pharmacological use .

Biological Activity

4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is C26H18Br2N2O3, indicating the presence of bromine atoms, which are often associated with enhanced biological activity. The structure features multiple aromatic rings, which can contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives targeting fibroblast growth factor receptor 1 (FGFR1) have shown promise in inhibiting non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. One study reported IC50 values ranging from 1.25 µM to 2.31 µM for related compounds, indicating significant potency against these cancer cells .

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or receptors that play crucial roles in cancer progression. For example, studies suggest that certain benzamide derivatives can induce apoptosis (programmed cell death) in cancer cells and disrupt signaling pathways associated with tumor growth . Additionally, molecular docking studies have demonstrated strong binding affinities to target proteins, suggesting a robust interaction that could be exploited for therapeutic purposes.

Case Studies and Research Findings

  • Inhibition of FGFR1 : A series of synthesized compounds based on the benzamide structure were tested for their inhibitory effects on FGFR1. The most promising compound showed significant inhibition across multiple NSCLC cell lines .
  • Cell Cycle Arrest : Compounds derived from benzamides were found to arrest the cell cycle at the G2 phase in treated NSCLC cells, further supporting their role as potential anticancer agents .
  • Apoptosis Induction : The ability of these compounds to induce apoptosis was confirmed through various assays, demonstrating their potential as therapeutic agents in oncology .

Toxicological Profile

While exploring the biological activity, it is also crucial to consider the safety profile of this compound. Toxicological assessments indicate that related compounds may pose risks such as skin irritation and acute toxicity if ingested . Therefore, further studies are necessary to evaluate the safety and efficacy comprehensively.

Data Table: Biological Activity Summary

Activity Description Reference
Anticancer ActivityInhibits NSCLC cell lines with FGFR1 amplification
IC50 ValuesRanges from 1.25 µM to 2.31 µM
MechanismInduces apoptosis; inhibits FGFR1 signaling
ToxicityCauses skin irritation; harmful if swallowed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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